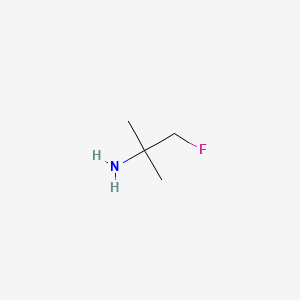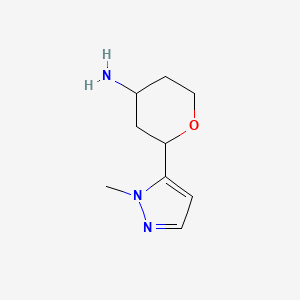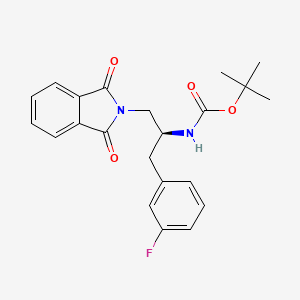![molecular formula C18H22BN3O3 B2884119 N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea CAS No. 874298-19-8](/img/structure/B2884119.png)
N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea
Vue d'ensemble
Description
“N-3-pyridinyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea” is a chemical compound with the molecular formula C18H21BN2O3 . It is a second-generation BTK inhibitor Acalabrutinib intermediate .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 414.1±25.0 °C and a predicted density of 1.16±0.1 g/cm3 . It is recommended to be stored at 2-8°C .Mécanisme D'action
Target of Action
It is noted that a similar compound, n-pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide, is a second-generation btk (bruton’s tyrosine kinase) inhibitor . BTK is a crucial enzyme in the B cell receptor signaling pathway, which plays a significant role in the development and functioning of B cells.
Pharmacokinetics
Its predicted properties include a boiling point of 4141±250 °C and a density of 116±01 g/cm3 . It is recommended to be stored at 2-8°C .
Action Environment
It is worth noting that the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°c .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea in lab experiments is that it is a highly specific inhibitor of PTP activity, which allows researchers to selectively modulate the activity of specific signaling pathways. Additionally, this compound is relatively easy to synthesize and can be used at low concentrations, which reduces the risk of non-specific effects. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of this compound. Additionally, researchers are interested in exploring the potential use of this compound as an anti-cancer agent in vivo. Finally, there is interest in using this compound as a tool for studying the role of PTPs in various signaling pathways in vivo.
Applications De Recherche Scientifique
N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea has been used extensively in scientific research as a tool for studying cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of PTPs, which are enzymes that play a critical role in regulating cell signaling. By inhibiting PTP activity, this compound can modulate the activity of various signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
1-pyridin-3-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-9-14(10-8-13)21-16(23)22-15-6-5-11-20-12-15/h5-12H,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUQNTQWZIESMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

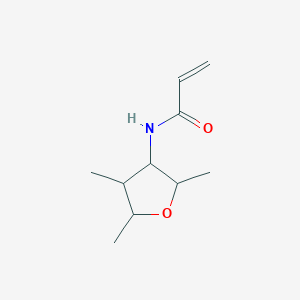


![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)

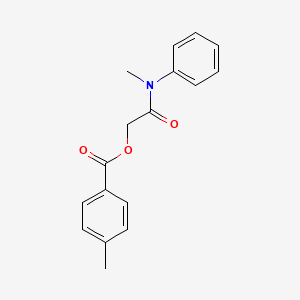
![Pyridin-2-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2884050.png)
